molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No. B029843
Key on ui cas rn: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
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Patent
US07208493B2

Procedure details

4.76 g (20.0 mmol) of 2,4,5,6-tetraaminopyrimidine sulfate was added in small portions to a solution of 3.36 g (40.0 mmol) sodium bicarbonate in 100 mL of water with vigorous stirring. A brisk evolution of CO2 gas was observed. The resulting suspension was heated to 80° C. and 4.84 g (20.0 mmol) of 3,3′-dihydroxybenzil was added to the mixture. The reaction mixture was refluxed for 3 hours, at which point a bright-yellow precipitate was formed in abundance.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.84 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([NH2:14])=[C:9]([NH2:15])[N:8]=1.C(=O)(O)[O-].[Na+].C(=O)=O.[OH:24][C:25]1[CH:26]=[C:27]([C:31]([C:33]([C:35]2[CH:40]=[CH:39][CH:38]=[C:37]([OH:41])[CH:36]=2)=O)=O)[CH:28]=[CH:29][CH:30]=1>O>[OH:24][C:25]1[CH:26]=[C:27]([C:31]2[N:14]=[C:10]3[C:11](=[N:13][C:33]=2[C:35]2[CH:40]=[CH:39][CH:38]=[C:37]([OH:41])[CH:36]=2)[N:12]=[C:7]([NH2:6])[N:8]=[C:9]3[NH2:15])[CH:28]=[CH:29][CH:30]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)N)N
Name
Quantity
3.36 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
4.84 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours, at which point a bright-yellow precipitate
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was formed in abundance

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C=1N=C2C(=NC(=NC2=NC1C1=CC(=CC=C1)O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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